molecular formula C8H11N3O2 B14585484 2-cyano-N-(cyclopropylmethylcarbamoyl)acetamide CAS No. 61600-99-5

2-cyano-N-(cyclopropylmethylcarbamoyl)acetamide

Cat. No.: B14585484
CAS No.: 61600-99-5
M. Wt: 181.19 g/mol
InChI Key: GZZDADLJDSYRSJ-UHFFFAOYSA-N
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Description

2-cyano-N-(cyclopropylmethylcarbamoyl)acetamide is an organic compound with the molecular formula C₈H₁₁N₃O₂ It is a derivative of cyanoacetamide, featuring a cyclopropylmethylcarbamoyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(cyclopropylmethylcarbamoyl)acetamide typically involves the reaction of cyanoacetic acid with cyclopropylmethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide and a catalyst like 4-dimethylaminopyridine in a solvent such as dimethylformamide . The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(cyclopropylmethylcarbamoyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethyl sulfoxide.

    Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Various substituted cyanoacetamides.

    Condensation: Heterocyclic compounds such as pyridines or pyrimidines.

    Reduction: Amino derivatives of the original compound.

Scientific Research Applications

2-cyano-N-(cyclopropylmethylcarbamoyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

Mechanism of Action

The mechanism of action of 2-cyano-N-(cyclopropylmethylcarbamoyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the cyclopropylmethylcarbamoyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-cyanoacetamide: A simpler derivative with a cyano group and an amide group.

    N-cyclopropylmethylacetamide: Lacks the cyano group but has a similar carbamoyl structure.

    2-cyano-N-(methylcarbamoyl)acetamide: Similar structure but with a methyl group instead of a cyclopropylmethyl group.

Uniqueness

2-cyano-N-(cyclopropylmethylcarbamoyl)acetamide is unique due to the presence of both the cyano group and the cyclopropylmethylcarbamoyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61600-99-5

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-cyano-N-(cyclopropylmethylcarbamoyl)acetamide

InChI

InChI=1S/C8H11N3O2/c9-4-3-7(12)11-8(13)10-5-6-1-2-6/h6H,1-3,5H2,(H2,10,11,12,13)

InChI Key

GZZDADLJDSYRSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)NC(=O)CC#N

Origin of Product

United States

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